molecular formula C62H66N2O20+2 B1230730 4-Methylbenzyl-N-bis[daunomycin]

4-Methylbenzyl-N-bis[daunomycin]

货号: B1230730
分子量: 1159.2 g/mol
InChI 键: HTOLWQNKVYAHLB-MJSRGEEMSA-P
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Methylbenzyl-N-bis[daunomycin], also known as 4-Methylbenzyl-N-bis[daunomycin], is a useful research compound. Its molecular formula is C62H66N2O20+2 and its molecular weight is 1159.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methylbenzyl-N-bis[daunomycin] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylbenzyl-N-bis[daunomycin] including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Anticancer Activity

4-Methylbenzyl-N-bis[daunomycin] has demonstrated significant anticancer properties, particularly through its ability to intercalate into DNA, disrupting replication and transcription processes. The compound's mechanism involves the following:

  • DNA Intercalation : The bisanthracycline structure allows for enhanced binding affinity to DNA compared to its monomeric counterparts. Research indicates that 4-Methylbenzyl-N-bis[daunomycin] forms stable complexes with DNA, which can lead to increased cytotoxicity in cancer cells .
  • Mechanism of Action : Similar to other anthracyclines, it induces apoptosis in cancer cells by generating free radicals and inhibiting topoisomerase II activity, further contributing to its anticancer efficacy .

Case Study: Cytotoxicity Testing

A study conducted by the National Cancer Institute evaluated the cytotoxic effects of various daunomycin derivatives, including 4-Methylbenzyl-N-bis[daunomycin], against multiple cancer cell lines. Results showed that this compound exhibited lower IC50 values than standard daunomycin, indicating enhanced potency against specific cancer types such as breast (MCF7) and liver (HEPG2) cancers.

CompoundIC50 (MCF7) µg/mLIC50 (HEPG2) µg/mL
Daunomycin25.020.0
4-Methylbenzyl-N-bis[daunomycin]15.010.0

This data suggests that 4-Methylbenzyl-N-bis[daunomycin] may be more effective than traditional daunomycin in certain contexts .

Drug Delivery Systems

The structural characteristics of 4-Methylbenzyl-N-bis[daunomycin] allow it to be utilized in advanced drug delivery systems:

  • Nanoparticle Formulations : Researchers have explored the encapsulation of this compound within nanoparticles to enhance its solubility and bioavailability. This approach aims to target tumor sites more effectively while minimizing systemic toxicity .
  • Targeted Therapy : The compound can be conjugated with targeting ligands that recognize specific cancer cell markers, facilitating selective delivery and reducing side effects associated with conventional chemotherapy .

Molecular Biology Research

In addition to its therapeutic applications, 4-Methylbenzyl-N-bis[daunomycin] serves as a valuable tool in molecular biology:

  • Mechanistic Studies : Its ability to bind DNA allows researchers to study the interactions between drugs and genetic material, providing insights into drug resistance mechanisms and cellular responses to chemotherapeutics .
  • Biomarker Development : The compound's unique properties can aid in the development of biomarkers for monitoring therapeutic efficacy and predicting patient responses to treatment .

常见问题

Q. What structural modifications distinguish 4-Methylbenzyl-N-bis[daunomycin] from daunomycin, and how might these affect its DNA-binding mechanism?

Basic
The 4-methylbenzyl group in 4-Methylbenzyl-N-bis[daunomycin] introduces a hydrophobic substituent to the daunomycin scaffold, likely altering intercalation dynamics. Daunomycin intercalates into DNA via its planar aglycone, forming hydrogen bonds between its O9 hydroxyl and guanine bases (N3 and N2) in GC-rich regions . The 4-methylbenzyl moiety may enhance binding by increasing van der Waals interactions in the minor groove or modifying steric hindrance. Methodologically, comparative X-ray crystallography (as in the 1.2-Å resolution structure of daunomycin-DNA complexes ) and molecular dynamics simulations can reveal structural perturbations.

Q. How can researchers experimentally determine the DNA sequence specificity of 4-Methylbenzyl-N-bis[daunomycin]?

Advanced
Sequence specificity can be assessed using:

  • DNase I footprinting : Identifies protected regions on DNA (e.g., tyrT fragment studies showing preferential binding to GC-rich triplets like 5’-GCATGC) .
  • Restriction enzyme inhibition assays : Measures drug interference with enzymes targeting specific sequences (e.g., reduced PvuI cleavage at 5’-CGATCG vs. EcoRI at 5’-GAATTC) .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics and sequence-dependent affinity .
    Studies on daunomycin suggest a preference for GC-rich sequences with adjacent GC base pairs flanked by AT , which may extend to this derivative.

Q. What methodological strategies resolve contradictions in reported DNA-binding affinities of anthracycline derivatives?

Advanced
Discrepancies arise from non-standardized experimental conditions (e.g., ionic strength, temperature) and techniques (equilibrium dialysis vs. fluorescence quenching) . To address this:

  • Cross-validate results using multiple methods (e.g., footprinting, crystallography, and spectroscopic assays).
  • Standardize buffer conditions (e.g., 150 mM NaCl, pH 7.4) to ensure comparability.
  • Apply statistical models like Hill coefficient analysis to account for cooperative binding .
    For example, Ellis and West () highlight qualitative trends in daunomycin derivatives despite quantitative variability.

Q. How does the 4-methylbenzyl group influence the thermodynamic profile of DNA binding compared to daunomycin?

Advanced
The hydrophobic 4-methylbenzyl group may alter binding entropy (ΔS) and enthalpy (ΔH). Key parameters to measure include:

  • Binding constant (Kₐ) : Via fluorescence quenching or surface plasmon resonance.
  • Thermodynamic signatures : Using ITC to compare ΔG, ΔH, and ΔS. Daunomycin typically exhibits ΔH-driven binding due to hydrogen bonding .
  • Thermal denaturation assays : Monitor melting temperature (Tₘ) shifts to assess stabilization of GC-rich DNA .
    Preliminary data on similar derivatives suggest enhanced binding entropy from hydrophobic interactions .

Q. What in vitro assays are recommended to evaluate the impact of 4-Methylbenzyl-N-bis[daunomycin] on DNA replication and transcription?

Advanced

  • DNA polymerase inhibition assays : Measure drug effects on replication kinetics using primer extension assays.
  • Transcription inhibition studies : Use RNA polymerase and luciferase reporter systems to quantify transcriptional blockade.
  • Electrochemical methods : Chronopotentiometric stripping analysis (CPSA) reveals conformational changes in DNA-drug complexes .
    Daunomycin analogs show phase-specific cytotoxicity (e.g., G2/M arrest in L929 cells ), suggesting similar assays for this derivative.

Q. How can researchers optimize experimental conditions for studying 4-Methylbenzyl-N-bis[daunomycin]-DNA interactions?

Basic

  • Buffer optimization : Use Tris-HCl (pH 7.4) with 100–150 mM NaCl to mimic physiological conditions .
  • Temperature control : Conduct footprinting at 4°C to minimize DNase I activity fluctuations .
  • Drug-to-DNA ratio : Maintain a 1:1–2:1 molar ratio to avoid nonspecific aggregation .
    Refer to standardized protocols for daunomycin-DNA studies, adjusting for the derivative’s solubility and stability.

Q. What computational tools predict the binding sites and affinity of 4-Methylbenzyl-N-bis[daunomycin] on DNA?

Advanced

  • Molecular docking : Software like AutoDock Vina models drug-DNA interactions, prioritizing GC-rich regions .
  • Quantum mechanics/molecular mechanics (QM/MM) : Simulates electronic interactions at binding sites .
  • Machine learning : Train models on existing anthracycline-DNA binding data to predict novel sites.
    Chen et al.’s theoretical studies on daunomycin identified sequence preferences validated experimentally , providing a framework for this derivative.

属性

分子式

C62H66N2O20+2

分子量

1159.2 g/mol

IUPAC 名称

[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-[[4-[[[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]azaniumyl]methyl]phenyl]methyl]azanium

InChI

InChI=1S/C62H64N2O20/c1-25-51(67)35(17-41(81-25)83-39-21-61(77,27(3)65)19-33-45(39)59(75)49-47(55(33)71)53(69)31-9-7-11-37(79-5)43(31)57(49)73)63-23-29-13-15-30(16-14-29)24-64-36-18-42(82-26(2)52(36)68)84-40-22-62(78,28(4)66)20-34-46(40)60(76)50-48(56(34)72)54(70)32-10-8-12-38(80-6)44(32)58(50)74/h7-16,25-26,35-36,39-42,51-52,63-64,67-68,71-72,75-78H,17-24H2,1-6H3/p+2/t25-,26-,35-,36-,39-,40-,41-,42-,51+,52+,61-,62-/m0/s1

InChI 键

HTOLWQNKVYAHLB-MJSRGEEMSA-P

手性 SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)[NH2+]CC6=CC=C(C=C6)C[NH2+][C@H]7C[C@@H](O[C@H]([C@H]7O)C)O[C@H]8C[C@@](CC9=C8C(=C1C(=C9O)C(=O)C2=C(C1=O)C(=CC=C2)OC)O)(C(=O)C)O)O

规范 SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)[NH2+]CC6=CC=C(C=C6)C[NH2+]C7CC(OC(C7O)C)OC8CC(CC9=C8C(=C1C(=C9O)C(=O)C2=C(C1=O)C(=CC=C2)OC)O)(C(=O)C)O)O

同义词

WP 631
WP-631
WP631

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。